Differential Serotonergic Receptor Profile: 5-HT2C Agonism with 5-HT2B/3 Antagonism Versus mCPP
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride exhibits a unique serotonergic profile, acting as a partial agonist at the 5-HT2C receptor while simultaneously functioning as an antagonist at the 5-HT2B and 5-HT3 receptors . This polypharmacological profile is distinct from its close analog, 1-(3-chlorophenyl)piperazine (mCPP), which is reported to be inactive as a contractile agonist in guinea pig trachea, an assay used to characterize 5-HT2 receptor function [1]. This difference in functional activity at a key 5-HT receptor subtype underscores that the two compounds, despite structural similarity, cannot be considered interchangeable.
| Evidence Dimension | 5-HT2C receptor functional activity |
|---|---|
| Target Compound Data | Partial agonist |
| Comparator Or Baseline | 1-(3-chlorophenyl)piperazine (mCPP): Inactive as an agonist (at 10 nM-100 µM) in guinea pig trachea contractile assay |
| Quantified Difference | Active partial agonist vs. inactive agonist |
| Conditions | Receptor pharmacology studies (in vitro); Guinea pig trachea contractile assay |
Why This Matters
This differential functional activity at 5-HT2C dictates distinct downstream signaling and in vivo effects, making the target compound essential for studies where both 5-HT2C agonism and 5-HT2B/3 antagonism are required.
- [1] In vitro Journal Article Research Support, Non-U.S. Gov't. (1992). Characterization of the contractile serotonergic receptor in guinea pig trachea with agonists and antagonists. Journal of Pharmacology and Experimental Therapeutics, 262(3), 1047-1053. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022356525114158 View Source
